tert-butyl (1S,4S)-2-(phenylmethoxycarbonylamino)-7-azabicyclo[2.2.1]heptane-7-carboxylate
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Overview
Description
Tert-butyl (1S,4S)-2-(phenylmethoxycarbonylamino)-7-azabicyclo[2.2.1]heptane-7-carboxylate is a complex organic compound with a bicyclic structure. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound’s unique structure and functional groups make it a valuable building block in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,4S)-2-(phenylmethoxycarbonylamino)-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under controlled conditions.
Introduction of Functional Groups: The functional groups, such as the tert-butyl ester and the phenylmethoxycarbonylamino group, are introduced through subsequent reactions, including esterification and amination.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include reaction temperature, pressure, solvent choice, and catalyst selection.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1S,4S)-2-(phenylmethoxycarbonylamino)-7-azabicyclo[2.2.1]heptane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, amines
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl (1S,4S)-2-(phenylmethoxycarbonylamino)-7-azabicyclo[2.2.1]heptane-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl (1S,4S)-2-(phenylmethoxycarbonylamino)-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately resulting in the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1S,4S)-2-(methoxycarbonylamino)-7-azabicyclo[2.2.1]heptane-7-carboxylate
- tert-Butyl (1S,4S)-2-(benzylamino)-7-azabicyclo[2.2.1]heptane-7-carboxylate
Uniqueness
Tert-butyl (1S,4S)-2-(phenylmethoxycarbonylamino)-7-azabicyclo[2.2.1]heptane-7-carboxylate is unique due to its specific functional groups and bicyclic structure. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C19H26N2O4 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
tert-butyl (1S,4S)-2-(phenylmethoxycarbonylamino)-7-azabicyclo[2.2.1]heptane-7-carboxylate |
InChI |
InChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)21-14-9-10-16(21)15(11-14)20-17(22)24-12-13-7-5-4-6-8-13/h4-8,14-16H,9-12H2,1-3H3,(H,20,22)/t14-,15?,16-/m0/s1 |
InChI Key |
GTHIMSKFPVNTLG-AQOJYXMDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@H]1C(C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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